
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone typically involves multiple steps, including halogenation and hydroxylation reactions. Specific reagents and catalysts are used to achieve the desired substitutions and additions on the cyclopentanone ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorocyclopentanone: Similar structure but lacks the difluoro and hydroxyl groups.
2,5-Difluorocyclopentanone: Contains difluoro groups but lacks the chlorodifluoromethyl and hydroxyl groups.
2,5-Dihydroxycyclopentanone: Contains hydroxyl groups but lacks the halogen atoms.
Uniqueness
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone is unique due to its combination of halogen and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
101932-16-5 |
|---|---|
Molekularformel |
C11H8Cl4F8O3 |
Molekulargewicht |
482.0 g/mol |
IUPAC-Name |
2,5-bis(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H8Cl4F8O3/c12-8(16,17)6(25,9(13,18)19)3-1-2-4(5(3)24)7(26,10(14,20)21)11(15,22)23/h3-4,25-26H,1-2H2 |
InChI-Schlüssel |
PLJLDBYXNJNTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1C(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


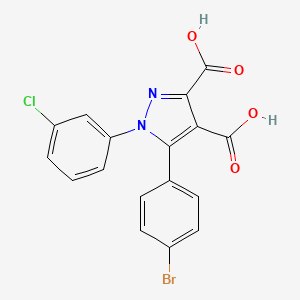
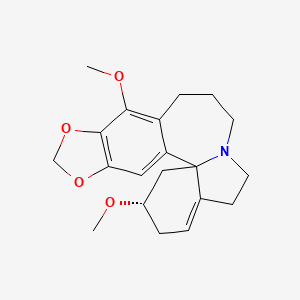
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
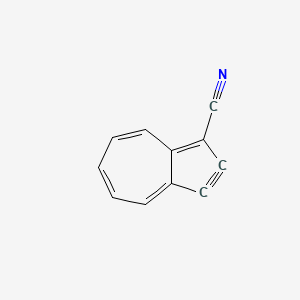

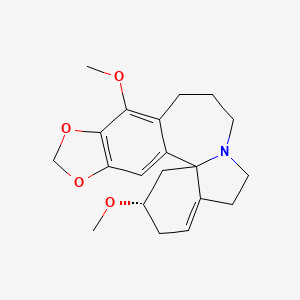
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)


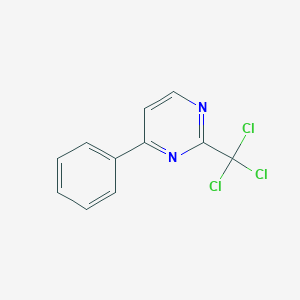
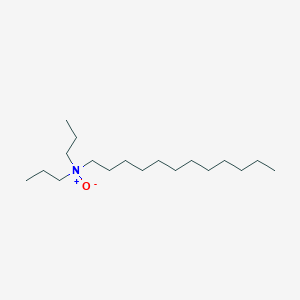
silane](/img/structure/B14345642.png)
![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)

